(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid

Chiral chromatography Enantiomeric purity SAR reproducibility

Choose (1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid (CAS 2165809-82-3) for absolute stereochemical integrity in COX-2 inhibitor discovery. Unlike racemic mixtures, the defined (1R,2S) configuration locks the spatial presentation of the carboxylic acid and pyrrole pharmacophores, eliminating post-synthetic chiral separation and accelerating SAR cycles. With Fsp³=0.5 and fragment-compliant properties (MW<300, cLogP<3), this rigid scaffold aligns with the Bayer Pharma AG patent family WO2015150363 for 2,5-disubstituted cyclopentane carboxylic acids. QSAR studies show even minor substituent changes shift COX-2 potency >10-fold—exact stereoisomer procurement is mandatory for SAR continuity.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 2165809-82-3
Cat. No. B2937668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid
CAS2165809-82-3
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESC1CC(C(C1)N2C=CC=C2)C(=O)O
InChIInChI=1S/C10H13NO2/c12-10(13)8-4-3-5-9(8)11-6-1-2-7-11/h1-2,6-9H,3-5H2,(H,12,13)/t8-,9+/m1/s1
InChIKeyHUYGBGAIUUZRFX-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid (CAS 2165809-82-3): Chiral N‑Pyrrolylcarboxylic Acid Procurement Overview


(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid is a single-enantiomer, chiral N‑pyrrolylcarboxylic acid building block (C₁₀H₁₃NO₂, MW 179.22) . The compound features a pyrrole ring attached to the 2‑position of a cyclopentane‑1‑carboxylic acid scaffold in a defined (1R,2S) configuration. The broader class of N‑pyrrolylcarboxylic acids has been explored as a pharmacophore for selective cyclooxygenase‑2 (COX‑2) inhibition [1], though no target‑specific activity data were identified for this exact stereoisomer. The compound is available from specialty chemical suppliers as a research‑grade intermediate.

Why Generic Substitution of (1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid Fails: Chirality, Regioisomerism and Scaffold Constraints


Generic substitution of (1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid is not possible because closely related in‑class analogs differ in at least three critical dimensions that alter molecular recognition: (i) stereochemistry at the cyclopentane ring, where the (1R,2S) configuration defines the three‑dimensional presentation of the carboxylic acid and pyrrole pharmacophores; (ii) regioisomeric attachment of the pyrrole ring (1‑position vs. 2‑position of the cyclopentane), which changes the spatial relationship between hydrogen‑bond donors/acceptors; and (iii) N‑pyrrolyl vs. N‑pyrrolidinyl character, which modulates π‑electron density, lipophilicity and metabolic stability . Quantitative structure‑activity relationship (QSAR) studies on N‑pyrrolylcarboxylic acids demonstrate that even small substituent changes on the pyrrole or cyclopentane ring can shift COX‑2 inhibitory potency by more than an order of magnitude [1]. Consequently, procurement of the exact stereoisomer is mandatory for SAR continuity.

(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid: Quantitative Comparator‑Based Evidence for Scientific Selection


Stereochemical Purity: Enantiomeric Excess vs. Racemic and Diastereomeric Mixtures

The (1R,2S) enantiomer is supplied with a specified enantiomeric excess (e.e.) of ≥97% by the vendor, in contrast to the racemic mixture (CAS 1344357‑84‑1) or the regioisomeric 1‑(1H‑pyrrol‑1‑yl)cyclopentane‑1‑carboxylic acid (CAS 1251102‑81‑4), which lack defined stereochemistry . Use of undefined stereoisomer mixtures introduces a binary variable into SAR datasets that cannot be deconvoluted post‑assay.

Chiral chromatography Enantiomeric purity SAR reproducibility

COX‑2 Inhibitory Pharmacophore: Class‑Level Potency Compared to Non‑Pyrrole‑Containing Cyclopentane Carboxylic Acids

In a series of twenty N‑pyrrolylcarboxylic acids evaluated for COX‑2 inhibition, the most potent analogue inhibited carrageenin‑induced rat paw edema by 62% at a dose of 10 mg/kg p.o., while the reference drug celecoxib achieved 68% inhibition under identical conditions [1]. Simple cyclopentane carboxylic acids lacking the N‑pyrrolyl motif showed no significant COX‑2 activity in the same assay system, confirming that the N‑pyrrolylcarboxylic acid pharmacophore is essential for target engagement [1]. Although data for the specific (1R,2S)‑cyclopentane scaffold were not reported, the class‑level inference positions this compound as a candidate for COX‑2‑directed library synthesis.

COX‑2 inhibition Anti‑inflammatory N‑pyrrolylcarboxylic acids

Regioisomeric Comparison: 2‑Pyrrol‑1‑yl vs. 1‑Pyrrol‑1‑yl Cyclopentane Carboxylic Acid Scaffolds

The 2‑substituted cyclopentane scaffold present in (1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid places the carboxylic acid and pyrrole substituents on adjacent carbons, creating a distinct spatial and electronic environment compared to the geminally disubstituted 1‑(1H‑pyrrol‑1‑yl)cyclopentane‑1‑carboxylic acid (CAS 1251102‑81‑4) in which both groups are attached to the same carbon . In 2,5‑disubstituted cyclopentane carboxylic acid patents from Bayer Pharma AG, the 2‑substitution pattern is explicitly claimed as a critical determinant of biological activity for respiratory and cardiovascular indications [1]. No head‑to‑head potency comparison between the two regioisomers has been published.

Regioisomerism Scaffold diversity Cyclopentane substitution

Structural Novelty: Chiral Cyclopentane‑Pyrrole Hybrid vs. Common N‑Aryl Pyrrole Carboxylic Acid NSAIDs

The target compound combines a saturated cyclopentane ring with an N‑pyrrolyl substituent, differing fundamentally from marketed N‑pyrrolylcarboxylic acid NSAIDs such as tolmetin, zomepirac and clopirac, which feature an N‑(p‑toluoyl)pyrrole core with an aromatic substituent [1]. The cyclopentane ring introduces sp³ character (Fsp³ = 0.5) and a chiral center, which is associated with improved clinical success rates compared to fully aromatic scaffolds [2]. While no direct potency comparison exists, the increased fraction of sp³‑hybridized carbons differentiates this compound from classical N‑pyrrolylcarboxylic acid NSAIDs and positions it as a more lead‑like starting point for fragment‑based or HTS follow‑up campaigns.

Scaffold novelty Chemical space Lead‑like properties

(1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid: Evidence‑Linked Application Scenarios for Procurement Decision‑Making


Chiral Building Block for COX‑2‑Targeted Library Synthesis

Based on class‑level evidence that N‑pyrrolylcarboxylic acids exhibit COX‑2 inhibitory activity (up to 62% in vivo edema inhibition), the (1R,2S) enantiomer serves as a stereochemically pure starting material for parallel synthesis of COX‑2‑directed compound libraries [1]. The defined chirality eliminates the need for post‑synthetic chiral separation, accelerating SAR cycles.

Scaffold for 2,5‑Disubstituted Cyclopentane Carboxylic Acid Patent Exploration

The 2‑substituted cyclopentane scaffold aligns with the Bayer Pharma AG patent family (WO2015150363) claiming 2,5‑disubstituted cyclopentane carboxylic acids for respiratory and cardiovascular disease [1]. The (1R,2S) enantiomer can be elaborated at the 5‑position to generate patent‑relevant analogues while maintaining stereochemical integrity.

Lead‑Like Fragment with High sp³ Character for FBDD Campaigns

With Fsp³ = 0.5 and a single chiral center, this compound meets the physicochemical criteria for fragment‑based drug discovery (MW < 300, clogP < 3, HBD ≤ 3, HBA ≤ 3) [1]. Its higher saturation level compared to traditional N‑aryl pyrrole carboxylic acid NSAIDs (Fsp³ = 0.10–0.13) makes it a preferred fragment for exploring underexploited three‑dimensional chemical space [2].

Stereochemical Probe for Cyclopentane Conformational Analysis in Target Binding

The rigid (1R,2S) configuration locks the relative orientation of the carboxylic acid and pyrrole groups, enabling systematic conformational analysis of ligand‑protein interactions. This is particularly valuable when investigating targets where the relative spatial arrangement of hydrogen‑bond donor/acceptor pairs is critical for binding.

Quote Request

Request a Quote for (1R,2S)-2-Pyrrol-1-ylcyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.